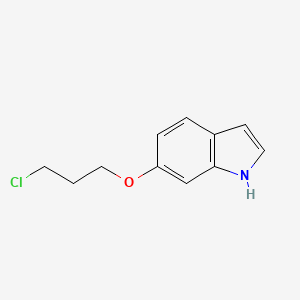
Methyl 1,3-dimethylindole-2-carboxylate
Vue d'ensemble
Description
Synthesis Analysis
While specific synthesis methods for “Methyl 1,3-dimethylindole-2-carboxylate” are not found, there are general methods for synthesizing indole derivatives. For instance, one method involves the Fischer indole synthesis of hydrazine . Another method involves a palladium-catalyzed intramolecular oxidative coupling .
Applications De Recherche Scientifique
Synthesis and Structural Analysis
1,3-Dimethylimidazolium-2-carboxylate, closely related to Methyl 1,3-dimethylindole-2-carboxylate, has been studied for its unique synthesis, yielding a compound different from the anticipated organic salt. Its crystal structure demonstrates pi-stacked rings and two-dimensional sheets formed by hydrogen bonds, showcasing its potential in structural chemistry and materials science (Holbrey et al., 2003).
Oxidation Properties
Research has explored the oxidation of 3-Substituted 2-Methylindoles, including compounds similar to this compound. These studies provide insights into selective oxidation processes and the formation of specific derivatives, relevant for organic synthesis and chemical transformations (Itahara et al., 1982).
Chemical Rearrangements
The rearrangement of Ethyl 3-methylindole-2-carboxylate, similar to this compound, has been studied under various conditions. Such transformations are crucial for understanding the reactivity and potential applications of these compounds in synthesizing more complex molecules (Acheson et al., 1979).
Catalytic Reactions
This compound and its derivatives have been explored in catalytic reactions, demonstrating their utility in synthesizing diverse compounds. For example, reactions with α, β-unsaturated carbonyl compounds in the presence of catalysts lead to the formation of novel indolic structures, indicating potential in catalytic and synthetic organic chemistry (Daşbaşı et al., 2014).
Electrophilic Substitution Reactions
Studies on electrophilic substitution reactions involving 1,3-Dimethylindole, closely related to this compound, contribute to understanding the chemical behavior of indole derivatives. These findings are vital for designing synthetic routes in pharmaceutical and organic chemistry (Bailey et al., 1972).
Mécanisme D'action
Propriétés
IUPAC Name |
methyl 1,3-dimethylindole-2-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13NO2/c1-8-9-6-4-5-7-10(9)13(2)11(8)12(14)15-3/h4-7H,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WKHVHHJJUJTAMP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N(C2=CC=CC=C12)C)C(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80471714 | |
| Record name | Methyl 1,3-dimethyl-1H-indole-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80471714 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
203.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
69913-90-2 | |
| Record name | Methyl 1,3-dimethyl-1H-indole-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80471714 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



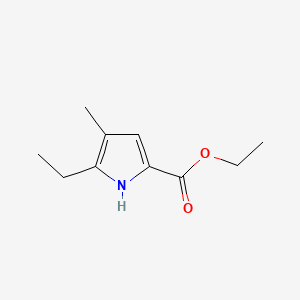

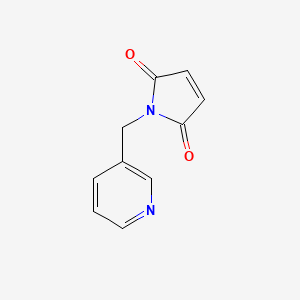
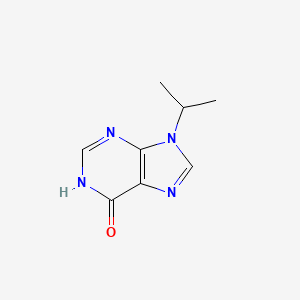
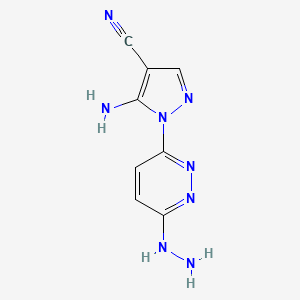
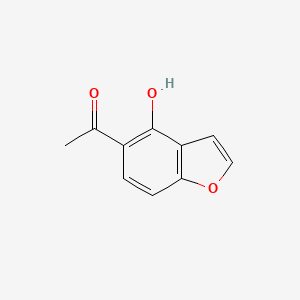
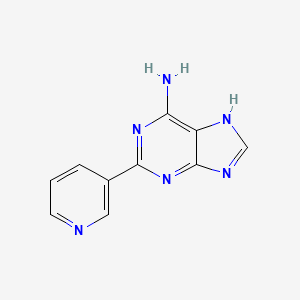


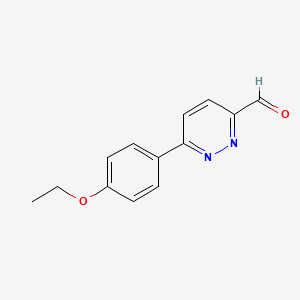
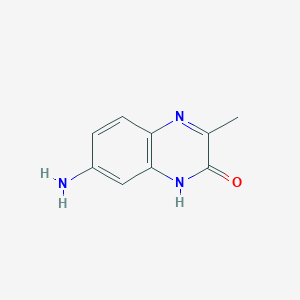
![N-[(4-bromophenyl)methyl]cyclohexanamine](/img/structure/B3357044.png)
![Ethyl 8-hydroxy-2-methyl-1-oxo-3,4-dihydropyrrolo[1,2-a]pyrazine-7-carboxylate](/img/structure/B3357047.png)
